![molecular formula C21H21N3O3 B3454714 N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B3454714.png)
N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea is a chemical compound with the molecular formula C23H23N3O3. It is commonly referred to as DPU-1 and is a potent inhibitor of the enzyme protein kinase CK2. This compound has been the subject of scientific research due to its potential applications in cancer treatment and other diseases related to CK2 dysregulation.
Mechanism of Action
DPU-1 acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to decreased CK2 activity. This, in turn, leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPU-1 has been shown to have several biochemical and physiological effects. In cancer cells, DPU-1 leads to decreased cell proliferation and increased apoptosis. In addition, DPU-1 has also been shown to inhibit the migration and invasion of cancer cells. In other diseases related to CK2 dysregulation, DPU-1 has been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using DPU-1 in lab experiments is its potency as a CK2 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of using DPU-1 is its solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on DPU-1. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of DPU-1. Another area of interest is the investigation of the potential use of DPU-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of DPU-1 in diseases related to CK2 dysregulation.
Scientific Research Applications
DPU-1 has been extensively studied for its potential applications in cancer treatment. CK2 is an enzyme that is overexpressed in many types of cancer cells, and its dysregulation has been linked to tumor growth and progression. DPU-1 has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In addition, DPU-1 has also been investigated for its potential use in other diseases related to CK2 dysregulation, such as inflammation and neurodegenerative disorders.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-8-7-18(14-20(19)27-2)24-21(25)23-17-5-3-15(4-6-17)13-16-9-11-22-12-10-16/h3-12,14H,13H2,1-2H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMYFZLFCKVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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